An In-depth Technical Guide to the Synthesis of Dihydro-2H-pyran-4,4(3H)-dicarboxylic Acid
An In-depth Technical Guide to the Synthesis of Dihydro-2H-pyran-4,4(3H)-dicarboxylic Acid
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the primary synthesis pathways for Dihydro-2H-pyran-4,4(3H)-dicarboxylic acid, a valuable heterocyclic compound with applications in medicinal chemistry and organic synthesis. This document details the core synthetic route, providing structured data, detailed experimental protocols, and visual diagrams to facilitate understanding and replication in a laboratory setting.
Core Synthesis Pathway: A Two-Step Approach
The most viable and commonly cited method for the synthesis of Dihydro-2H-pyran-4,4(3H)-dicarboxylic acid is a two-step process. This pathway commences with the cyclization of diethyl malonate and bis(2-chloroethyl) ether to form the intermediate, diethyl tetrahydropyran-4,4-dicarboxylate. Subsequent hydrolysis of this diester yields the target dicarboxylic acid.
Quantitative Data Summary
The following tables summarize the key quantitative data for the two-step synthesis of Dihydro-2H-pyran-4,4(3H)-dicarboxylic acid.
Table 1: Reaction Conditions and Yields
| Step | Reaction | Starting Materials | Key Reagents/Conditions | Product | Yield (%) | Reference |
| 1 | Cyclization | Diethyl malonate, Bis(2-chloroethyl) ether | Base (e.g., NaH, NaOEt), Solvent (e.g., Toluene, Ethanol), Phase Transfer Catalyst (e.g., TBAB) | Diethyl tetrahydropyran-4,4-dicarboxylate | Varies | [1] |
| 2 | Hydrolysis | Diethyl tetrahydropyran-4,4-dicarboxylate | 30% Aqueous NaOH, Room Temperature, 28 hours | Dihydro-2H-pyran-4,4(3H)-dicarboxylic acid | 92% | [2] |
Table 2: Physicochemical Properties of Key Compounds
| Compound | Molecular Formula | Molecular Weight ( g/mol ) | Melting Point (°C) | Boiling Point (°C) | Reference |
| Diethyl tetrahydropyran-4,4-dicarboxylate | C11H18O5 | 230.26 | - | - | |
| Dihydro-2H-pyran-4,4(3H)-dicarboxylic acid | C7H10O5 | 174.15 | 87 | 412.3±45.0 (Predicted) | [3] |
Experimental Protocols
This section provides detailed experimental procedures for the synthesis of Dihydro-2H-pyran-4,4(3H)-dicarboxylic acid.
Step 1: Synthesis of Diethyl tetrahydropyran-4,4-dicarboxylate (Cyclization)
This procedure describes the formation of the tetrahydropyran ring through the reaction of diethyl malonate with bis(2-chloroethyl) ether.[1]
Materials:
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Diethyl malonate (1.0 mole)
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Bis(2-chloroethyl) ether (1.0 mole)
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Base (e.g., Sodium ethoxide or Sodium hydride)
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Solvent (e.g., Toluene or absolute Ethanol)
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Tetrabutylammonium bromide (TBAB) (optional, as a phase transfer catalyst)
Procedure:
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In a round-bottom flask equipped with a reflux condenser and a mechanical stirrer, dissolve the chosen base in the selected solvent under an inert atmosphere (e.g., nitrogen or argon).
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Slowly add diethyl malonate to the stirred solution at room temperature.
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Add bis(2-chloroethyl) ether to the reaction mixture. If using a phase transfer catalyst like TBAB, it should be added at this stage.
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Heat the reaction mixture to a temperature between 50-100 °C and maintain it for several hours until the reaction is complete (monitoring by TLC is recommended).
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After cooling to room temperature, the reaction mixture is quenched with water.
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The product is extracted into an organic solvent (e.g., diethyl ether or ethyl acetate).
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The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and the solvent is removed under reduced pressure to yield crude diethyl tetrahydropyran-4,4-dicarboxylate.
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Purification can be achieved by vacuum distillation.
Step 2: Synthesis of Dihydro-2H-pyran-4,4(3H)-dicarboxylic acid (Hydrolysis)
This protocol details the hydrolysis of the diester intermediate to the final dicarboxylic acid.[2]
Materials:
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Diethyl tetrahydropyran-4,4-dicarboxylate (4.04 g, 20 mmol)
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30% Aqueous sodium hydroxide (10 mL)
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Concentrated hydrochloric acid
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Ethyl acetate
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Anhydrous sodium sulfate
Procedure:
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Suspend diethyl tetrahydropyran-4,4-dicarboxylate (4.04 g, 20 mmol) in 30% aqueous sodium hydroxide (10 mL) in a suitable flask.
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Stir the reaction mixture at room temperature for 28 hours.
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Upon completion of the reaction (monitored by TLC or other suitable analytical techniques), adjust the pH of the reaction solution to 1 with concentrated hydrochloric acid.
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The acidic aqueous solution is then extracted with ethyl acetate.
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The combined organic layers are dried over anhydrous sodium sulfate and concentrated under reduced pressure to remove the solvent.
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To the resulting crude product, add ethyl acetate (30 mL) and wash the solid by trituration.
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Collect the solid product by filtration and dry it to yield tetrahydro-4H-pyran-4,4-dicarboxylic acid (3.19 g, 18.3 mmol, 92% yield).[2]
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The product can be characterized by 1H-NMR (DMSO-d6): δ 1.90 (4H, t, J = 5.3 Hz), 3.55 (4H, t, J = 5.3 Hz), 12.93 (2H, s).[2]
Logical Workflow for Synthesis and Characterization
